molecular formula C9H8FNO2 B2830475 (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 2227869-49-8

(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2830475
CAS No.: 2227869-49-8
M. Wt: 181.166
InChI Key: VUIYADWUCBGALU-NKWVEPMBSA-N
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Description

(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane-based building block of significant value in medicinal chemistry and drug discovery research. Its core structure, featuring a stereochemically defined cyclopropane ring fused to a fluorinated pyridine, is strategically employed to modulate the properties of bioactive molecules. The rigid cyclopropane scaffold is often used to lock conformational flexibility, potentially improving a compound's potency, metabolic stability, and selectivity . The incorporation of a fluorine atom at the 6-position of the pyridine ring is a common strategy to influence electronic properties, enhance membrane permeability, and block potential metabolic oxidation sites, thereby improving the pharmacokinetic profile of lead compounds . This compound serves as a critical synthetic intermediate for developing novel therapeutics across multiple disease areas. Research indicates that analogous (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid derivatives act as key intermediates for potent GPR88 agonists, which are being investigated for their potential in treating alcohol use disorder and central nervous system conditions . Furthermore, the fluorinated cyclopropane core is a privileged structure in the synthesis of advanced antibiotic agents, as seen in the development of novel 6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acids that exhibit excellent activity against Gram-positive bacteria . As such, this chiral building block provides researchers with a versatile and high-value starting material for the design and synthesis of next-generation pharmaceutical candidates.

Properties

IUPAC Name

(1R,2R)-2-(6-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIYADWUCBGALU-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent cyclopropanation. One common synthetic route includes the following steps:

  • Preparation of 6-Fluoropyridin-3-ylboronic Acid: : This intermediate is often prepared through the reaction of 6-fluoropyridine with boronic acid derivatives.

  • Cyclopropanation: : The cyclopropane ring is introduced using a cyclopropanation reagent, such as diazomethane or Simmons-Smith reagent, under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

  • Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates ester formation with bulky alcohols.

Example Reaction:

(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid+R-OHDCC, DMAPEster derivative+H2O\text{(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid} + \text{R-OH} \xrightarrow{\text{DCC, DMAP}} \text{Ester derivative} + \text{H}_2\text{O}

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, a critical step in drug design. Catalysts like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or T3P (propylphosphonic anhydride) enhance efficiency .

Key Findings:

  • Amidation with 5-fluoro-4-methylpyridin-2-amine produces cyclopropane-carboxamide derivatives with potential GPR88 agonist activity .

  • Steric hindrance from the cyclopropane ring slows reaction kinetics compared to linear analogs .

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, generating a cyclopropane-substituted fluoropyridine. This reaction is pH-dependent and proceeds faster under basic conditions.

Conditions:

  • Heating at 120°C in DMF with Cu(I) catalysts.

  • Irradiation at 254 nm in aqueous NaOH .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under catalytic or thermal conditions:

Reagent Product Application
HCl/H₂O1,3-dichloro derivativeIntermediate for cross-coupling
Pd(OAc)₂, DPPFVinyl fluoride via C–C bond cleavageSynthesis of fluorinated alkenes
Rh₂(OAc)₄Pyridine-fused bicyclic compoundAccess to heterocyclic scaffolds

Functionalization of the Fluoropyridine Ring

The fluorine atom at the 6-position directs electrophilic substitution reactions:

Nitration:
# HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the pyridine ring .
Suzuki Coupling:
Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

Example:

(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid+Ar-B(OH)2Pd catalystBiaryl product\text{(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, K₂CO₃), improving aqueous solubility. Sodium and potassium salts are commonly used in pharmaceutical formulations .

Metabolic Reactions

In vivo studies on analogs reveal:

  • Oxidation: CYP450 enzymes oxidize the cyclopropane ring to form epoxides .

  • Conjugation: Glucuronidation at the carboxylic acid group enhances excretion .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : Research indicates that 4-(Azepan-1-ylmethyl)pyrrolidin-2-one exhibits potential anti-inflammatory, antioxidant, and anticancer properties. It has been investigated for its role in modulating inflammatory pathways and inhibiting cancer cell proliferation.
  • Mechanism of Action : The compound interacts with various enzymes and receptors, influencing cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation and induce apoptosis in cancer cells through caspase activation .

2. Biological Activity

  • Anti-inflammatory Effects : Studies show that this compound can significantly reduce pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
  • Antioxidant Properties : It demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress within cells.
  • Anticancer Activity : In vitro studies have reported that it inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) by inducing apoptosis.

Case Studies and Research Findings

Several key studies have highlighted the applications of 4-(Azepan-1-ylmethyl)pyrrolidin-2-one:

StudyFindingsReference
Anti-inflammatory Study Demonstrated significant reduction in inflammatory markers in vitro.
Anticancer Research Inhibition of proliferation in MCF-7 and HCT116 cell lines; apoptosis linked to caspase activation.
Antioxidant Assessment In vivo studies showed reduced oxidative stress markers in animal models on high-fat diets.

Mechanism of Action

The mechanism by which (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated pyridine moiety can engage in hydrogen bonding and π-π interactions, while the cyclopropane ring can participate in conformational constraints and steric effects. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related cyclopropane-carboxylic acid derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties. Key analogs include:

Compound Name Substituent Stereochemistry Molecular Formula CAS Number Key Properties/Applications
(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (Target) 6-Fluoropyridin-3-yl (1R,2R) C₉H₇FNO₂ Not explicitly provided High enantiomeric purity (98.5:1.5 er), potential for chiral drug intermediates .
(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (5h) 6-Fluoropyridin-3-yl (1R,2S) C₉H₇FNO₂ Not provided Stereoisomer with distinct spatial arrangement; synthesized in 54% yield .
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid Pyridin-3-yl (1R,2R) C₉H₈NO₂ 1423769-08-7 Lacks fluorine; used in chiral synthesis; requires frozen storage .
rac-(1R,2R)-2-(3-Fluorophenyl)cyclopropanecarboxylic Acid 3-Fluorophenyl Racemic (1R,2R) C₁₀H₉FO₂ 220353-81-1 Fluorine on phenyl ring; alters lipophilicity and electronic effects .
trans-2-cyanocyclopropanecarboxylic acid Cyano trans C₅H₅NO₂ 39891-82-2 Strong electron-withdrawing cyano group increases acidity; used in agrochemicals .
rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid Furan-3-yl Racemic (1R,2R) C₈H₈O₃ 1446486-81-2 Less aromatic stability vs. pyridine; solid crystalline form .
(1R,2R)-2-fluorocyclopropanecarboxylic acid Fluorine on cyclopropane (1R,2R) C₄H₅FO₂ 127199-13-7 Fluorine directly on cyclopropane; impacts ring strain and reactivity .

Key Findings

Stereochemistry and Enantiomeric Purity: The target compound’s (1R,2R) configuration contrasts with its (1R,2S) stereoisomer (5h), which exhibits lower synthetic yield (54%) . Enantiomeric purity is critical for biological activity, as seen in the 98.5:1.5 er achieved for 5h .

Substituent Effects: Fluorine Position: Fluorine on the pyridine ring (target compound) enhances metabolic stability compared to fluorine on the cyclopropane (C₄H₅FO₂) or phenyl ring (C₁₀H₉FO₂) . Aromatic vs. Non-Aromatic Substituents: Pyridine and phenyl groups enable π-π stacking in biological systems, whereas furan’s reduced aromaticity limits such interactions .

Physicochemical Properties: Acidity: The carboxylic acid group (pKa ~2.5) is influenced by adjacent substituents. Cyano groups (trans-2-cyanocyclopropanecarboxylic acid) lower pKa further due to electron withdrawal . Lipophilicity: Fluorophenyl and pyridinyl substituents increase logP compared to furan or cyano analogs, affecting membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods used for 5h, involving cross-coupling or cyclopropanation reactions .
  • Enamine Ltd. and PharmaBlock Sciences provide building blocks (e.g., trans-2-ethoxycyclopropanecarboxylic acid, CAS 60212-41-1) for streamlined synthesis .

Research and Application Insights

  • Medicinal Chemistry : Fluorinated cyclopropanes like the target compound are explored as protease inhibitors or GPCR modulators due to fluorine’s bioisosteric effects .
  • Material Science: Cyano and trifluoromethyl derivatives (e.g., 2-[1-(trifluoromethyl)cyclopropyl] acetic acid, CAS 871476-77-6) are used in polymer stabilization .

Biological Activity

(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS Number: 2227869-49-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : 181.16 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a 6-fluoropyridine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of cyclopropanecarboxylic acids exhibit various bioactive properties, including enzyme inhibition and potential therapeutic effects. The specific biological activities of (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid are summarized below.

Enzyme Inhibition

One significant area of research involves the inhibition of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a vital role in ethylene biosynthesis in plants. Studies have shown that certain derivatives of cyclopropanecarboxylic acids can effectively inhibit ACO activity:

CompoundΔG (kcal/mol)Binding Constant (Kb, M⁻¹)
(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid-6.55.9385 × 10⁴
(1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 10⁴
Pyrazinoic acid-5.37.61 × 10³

These results indicate that the compound has a strong binding affinity for the ACO enzyme, suggesting potential applications in agricultural biotechnology to regulate ethylene production in plants .

Pharmacological Properties

The pharmacological profile of (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has been explored in various studies:

  • Antimicrobial Activity : Preliminary studies have indicated that certain pyridine-containing cyclopropanecarboxylic acids exhibit antimicrobial properties. The presence of the fluorine atom may enhance these effects by increasing lipophilicity and altering membrane permeability.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Inhibition of ACO in Arabidopsis thaliana

A study conducted on Arabidopsis thaliana demonstrated that (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid significantly inhibited ACO activity compared to standard inhibitors like pyrazinoic acid. This finding supports its potential use in modulating plant growth and development through ethylene regulation .

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring could enhance binding affinity and biological activity against ACO. Compounds with additional functional groups showed improved inhibitory effects, indicating pathways for further drug design .

Q & A

Q. Advanced

  • Use a standardized panel of assays (e.g., IC₅₀ determination, logP measurement) to evaluate potency, solubility, and membrane permeability.
  • Prioritize analogs with systematic substitutions (e.g., 6-chloro vs. 6-fluoro pyridine) to isolate electronic effects.
  • Cross-reference with databases like PubChem to identify trends in bioactivity across cyclopropane derivatives .

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